1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of pyrazole and pyridazine derivatives, such as 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide, have been extensively studied due to their potential biological activities. These compounds are synthesized through various chemical reactions involving amino-pyrazole and pyridazine precursors. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives upon further reactions (Ashraf S. Hassan et al., 2014). These synthesized compounds are characterized using various spectroscopic methods to establish their structures.
Biological Activities and Potential Applications
The synthesized pyrazole and pyridazine derivatives exhibit a range of biological activities, including cytotoxicity against cancer cell lines and potential as antimicrobial agents. For instance, certain derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential application of these compounds in cancer research (Ashraf S. Hassan et al., 2014). Additionally, other studies have focused on synthesizing compounds with potential antimycobacterial activity, targeting diseases like tuberculosis. This includes the development of compounds designed to inhibit Mycobacterium tuberculosis, indicating the relevance of these chemical entities in addressing infectious diseases (S. Srinivasarao et al., 2020).
Antitubercular and Antimicrobial Effects
Research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the compound , highlights significant anti-tubercular activity against Mycobacterium tuberculosis strains. These findings underscore the importance of such derivatives in developing new treatments for tuberculosis, a global health concern (S. Srinivasarao et al., 2020).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-18-7-2-5-16(13-18)14-22-21(28)17-6-3-11-26(15-17)19-8-9-20(25-24-19)27-12-4-10-23-27/h2,4-5,7-10,12-13,17H,3,6,11,14-15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQJHPSHVYNUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.